4-Chloro-6,7-difluoroquinoline-3-carbonitrile
Overview
Description
4-Chloro-6,7-difluoroquinoline-3-carbonitrile (4C6FQC) is a novel synthetic compound that has been studied for its potential applications in various scientific fields. It is a unique molecule due to its combination of both chloro and difluoro functional groups, which can be used as a starting material for a variety of syntheses. 4C6FQC has recently been studied for its potential use in drug design, as well as its ability to act as a catalyst for various reactions.
Scientific Research Applications
Synthesis and Reactions
4-Chloro-6,7-difluoroquinoline-3-carbonitrile derivatives have been synthesized and utilized in various chemical reactions. These compounds play a significant role in producing biologically active compounds, showcasing their relevance in medicinal chemistry and drug development (Mekheimer et al., 2019).
Optoelectronic and Nonlinear Properties
Research has been conducted on hydroquinoline derivatives, including those related to 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, to study their optoelectronic, nonlinear, and charge transport properties. These studies have implications for the development of materials with multifunctional applications in electronics and photonics (Irfan et al., 2020).
Fluorescence Properties
A study on 4-Cyano-6,7-dimethoxycarbostyrils, related to the 4-Chloro-6,7-difluoroquinoline-3-carbonitrile structure, revealed high fluorescence quantum yields and emission maxima. These properties suggest potential applications in the development of fluorescence standards and labeling in biochemical research (Ahvale et al., 2008).
Therapeutic Applications
Inhibitors based on 4-Chloro-6,7-difluoroquinoline-3-carbonitrile derivatives have been optimized for their activity against human epidermal growth factor receptor-2 kinase. These studies contribute to the development of novel cancer therapies (Tsou et al., 2005).
properties
IUPAC Name |
4-chloro-6,7-difluoroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMVXQSCOUIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640742 | |
Record name | 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |
CAS RN |
886362-75-0 | |
Record name | 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-75-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.